molecular formula C17H17NO2 B12566034 (2S)-2,3-Bis(benzyloxy)propanenitrile CAS No. 183582-99-2

(2S)-2,3-Bis(benzyloxy)propanenitrile

Cat. No.: B12566034
CAS No.: 183582-99-2
M. Wt: 267.32 g/mol
InChI Key: XBAGTIHYWSDVIT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,3-Bis(benzyloxy)propanenitrile is an organic compound characterized by the presence of two benzyloxy groups attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Bis(benzyloxy)propanenitrile typically involves the protection of hydroxyl groups followed by the introduction of the nitrile group. One common method involves the reaction of a suitable diol with benzyl chloride in the presence of a base to form the benzyloxy-protected intermediate. This intermediate is then subjected to cyanation to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale protection and cyanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Bis(benzyloxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2,3-Bis(benzyloxy)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2,3-Bis(benzyloxy)propanenitrile involves its interaction with specific molecular targets and pathways. The benzyloxy groups can interact with biological receptors, influencing cellular pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid: Similar structure with an amino group instead of a nitrile group.

    3-(2-(Benzyloxy)ethoxy)propanoic acid: Contains an ethoxy group in place of one of the benzyloxy groups.

    3-(Benzyloxy)propanoic acid: Lacks the nitrile group and has a simpler structure.

Uniqueness

(2S)-2,3-Bis(benzyloxy)propanenitrile is unique due to the presence of both benzyloxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

183582-99-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(2S)-2,3-bis(phenylmethoxy)propanenitrile

InChI

InChI=1S/C17H17NO2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17H,12-14H2/t17-/m0/s1

InChI Key

XBAGTIHYWSDVIT-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C#N)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COCC(C#N)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.